molecular formula C30H44O8 B13429809 Ganoderic acid eta CAS No. 294674-12-7

Ganoderic acid eta

Cat. No.: B13429809
CAS No.: 294674-12-7
M. Wt: 532.7 g/mol
InChI Key: SFQSUCWHIWDMMD-CTKNUVLNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic acids, including ganoderic acid eta, are biosynthesized in Ganoderma lucidum through the mevalonate pathway. This pathway involves the conversion of acetyl-coenzyme A to mevalonate, which is then transformed into isopentenyl diphosphate and further into various triterpenoids .

Industrial Production Methods: Industrial production of ganoderic acids typically involves the cultivation of Ganoderma lucidum under controlled conditions. Submerged fermentation and solid-state fermentation are common methods used to enhance the yield of ganoderic acids. Genetic engineering and optimization of growth media are also employed to increase production efficiency .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid eta undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .

Scientific Research Applications

Ganoderic acid eta has a wide range of scientific research applications:

Mechanism of Action

Ganoderic acid eta exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Ganoderic acid eta is compared with other similar compounds such as ganoderic acid A, ganoderic acid B, and ganoderic acid C2:

This compound stands out due to its unique structural features and diverse pharmacological activities, making it a valuable compound for further research and development .

Properties

CAS No.

294674-12-7

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

IUPAC Name

(E,4S,6R)-4-hydroxy-2-methyl-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h11,14,16-20,25,31-33,36H,8-10,12-13H2,1-7H3,(H,37,38)/b15-11+/t14-,16+,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1

InChI Key

SFQSUCWHIWDMMD-CTKNUVLNSA-N

Isomeric SMILES

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C

Origin of Product

United States

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